3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-5-30-19-13-16(14-20(31-6-2)22(19)32-7-3)23(27)24-17-8-10-18(11-9-17)34(28,29)26-21-12-15(4)33-25-21/h8-14H,5-7H2,1-4H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZCTKNLUYCTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine (TEA) to form the benzamide intermediate.
Coupling with Methylisoxazole: The final step involves coupling the benzamide intermediate with 5-methylisoxazole-3-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, forming aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) to an amine is possible using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from ethoxy groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
Overview
3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. This article explores its synthesis, biological activities, and applications in detail.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its unique structural features:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For example, derivatives have been tested for efficacy against strains such as Staphylococcus aureus and Candida albicans .
- Anticancer Potential : The compound's mechanism may involve inhibition of specific enzymes or pathways associated with tumor growth. Research indicates that similar benzenesulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors .
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi. |
| Anticancer | Potential to inhibit tumor growth through enzyme inhibition. |
| Anti-inflammatory | May reduce inflammation by modulating immune responses. |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of related compounds, it was found that derivatives showed significant inhibition against Candida albicans, with minimum inhibitory concentrations (MICs) lower than standard antifungal agents like fluconazole .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of benzenesulfonamide derivatives demonstrated that certain compounds induced apoptosis in breast cancer cell lines (MDA-MB-231), highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide would depend on its specific application. In a medicinal context, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The sulfonyl and isoxazole groups could play a crucial role in this interaction, potentially forming hydrogen bonds or other non-covalent interactions with the target molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Core Structure Differences: The target compound’s benzamide core distinguishes it from analogs with benzenesulfonamide backbones (e.g., ). Benzamide derivatives often exhibit enhanced metabolic stability compared to sulfonamides due to reduced susceptibility to hydrolysis .
Heterocyclic Moieties :
- Replacing the 5-methylisoxazole group with a 5-ethylthiadiazole (as in the thiadiazole analog from ) introduces differences in hydrogen bonding and π-π stacking capabilities, which could affect target affinity .
- The isoxazole ring in the target compound may enhance solubility relative to thiadiazole-based analogs due to its oxygen-containing heterocycle .
Chloro- or methyl-substituted analogs () may exhibit varied bioactivity profiles due to electrophilic substituents influencing target interactions .
Biological Activity
3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring triethoxy groups and a sulfonamide moiety linked to an isoxazole derivative. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in tumor growth and proliferation. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other benzamide derivatives which have demonstrated anticancer properties by disrupting folate metabolism .
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell cycle progression, particularly in cells resistant to conventional therapies .
Pharmacological Effects
Research highlights several pharmacological effects associated with the compound:
- Antitumor Activity : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines such as breast cancer and leukemia. The IC50 values vary depending on the cell line but generally fall within the low micromolar range.
- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .
- Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing new anticancer agents .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Results showed promising bioavailability and a favorable safety profile, with no significant adverse effects reported at therapeutic doses .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
